N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an acetamide group attached to a methoxyphenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents such as methyl iodide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.
Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenyl)acetamide can be compared with other thiazole derivatives, such as:
N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide: Lacks the methoxy group and has a different substitution pattern on the thiazole ring.
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: Has the methoxy group in a different position on the phenyl ring.
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-10(2)19-14(15-9)16-13(17)8-11-6-4-5-7-12(11)18-3/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJLEOUWUWQPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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